N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide derivatives involves several steps, including the use of spectral techniques for characterization. A typical synthesis route involves the condensation of specific carboxylic acids with amines or hydrazides, followed by reactions under controlled conditions to yield the desired triazole derivative. These processes often involve the use of NMR, LC-MS, and FT-IR spectroscopy for structural characterization (Shinde et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of triazole derivatives, including N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide, is crucial for understanding their chemical behavior and potential applications. Single-crystal X-ray diffraction (XRD) is a common technique used to determine the crystal structure, providing insights into the molecular conformation, bond lengths, and angles. Such detailed structural information supports the understanding of the compound's reactivity and interaction with other molecules (Lu et al., 2021).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, contributing to their diverse applications. These compounds can participate in reactions such as cycloadditions, nucleophilic substitutions, and more. The specific chemical properties of N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide derivatives, such as reactivity towards different functional groups, are determined by their molecular structure and substituents. These properties are essential for their application in synthesis and potential medicinal applications (Chen et al., 2010).
Physical Properties Analysis
The physical properties of N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. These properties are critical for its handling, formulation, and application in different areas. The analysis of these properties is typically conducted using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and XRD (Kariuki et al., 2022).
Chemical Properties Analysis
The chemical properties of N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide, including its acidity, basicity, reactivity with various chemical agents, and stability under different conditions, are key to its application in chemical synthesis and other fields. These properties are determined through experimental studies and theoretical calculations, providing insights into the compound's behavior in chemical reactions and potential as a building block in organic synthesis (Pokhodylo et al., 2020).
properties
IUPAC Name |
N-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-8-4-2-3-7(5-8)13-10(15)9-11-6-12-14-9/h2-6H,1H3,(H,13,15)(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAFXPWGZXQJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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